molecular formula C18H17N3OS B2888244 N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 851130-88-6

N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2888244
CAS No.: 851130-88-6
M. Wt: 323.41
InChI Key: JFTGVVPJDRCXGC-UHFFFAOYSA-N
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Description

N-Benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a benzyl group and a phenyl-imidazole thioether structure. This compound is intended for research applications only and is not for human or veterinary use. Compounds with similar structural motifs, particularly those containing the acetamide and benzimidazole/imidazole pharmacophores, have been identified as promising scaffolds in medicinal chemistry research . Specifically, such derivatives are investigated for their potential to inhibit key enzymes. Research on analogous molecules has shown significant activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . Inhibiting these enzymes is a key therapeutic strategy for managing type 2 diabetes, as it helps control post-meal blood sugar levels . Furthermore, structurally related benzylamine-acetamide hybrids have demonstrated potent and selective inhibition of the human monoamine oxidase B (hMAO-B) enzyme . MAO-B inhibitors are a vital area of research for potential application in neurodegenerative diseases, including Parkinson's disease . The presence of both the acetamide linker and aromatic systems in this molecule makes it a compound of interest for researchers exploring new inhibitors for these biological targets. Its mechanism of action, inferred from closely related compounds, is likely through competitive or non-competitive binding at the enzyme's active site . This product is offered to support ongoing scientific inquiry in these fields.

Properties

IUPAC Name

N-benzyl-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(20-13-15-7-3-1-4-8-15)14-23-18-19-11-12-21(18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTGVVPJDRCXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiproliferative effects.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as nonlinear optical and ferroelectric materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes like glucokinase, enhancing their catalytic activity . The compound’s unique structure allows it to form hydrogen bonds and other interactions with target proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Benzimidazole Derivatives

  • Compound W1 (3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide) : Features a benzimidazole-thioacetamide core with a dinitrophenyl substituent. The electron-withdrawing nitro groups may enhance reactivity but reduce solubility compared to the target compound’s phenyl group .

Imidazole Derivatives

  • 2-((1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () : Addition of a hydroxymethyl group on the imidazole may improve aqueous solubility compared to the target compound .

Nitroimidazole-Based Drugs

  • Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide): A clinically used nitroheterocycle for Chagas disease. The nitro group confers antiparasitic activity but is associated with severe side effects (e.g., neuropathy, agranulocytosis), highlighting the trade-off between efficacy and toxicity absent in the non-nitro target compound .

Physicochemical Properties

Key data for selected analogs are summarized below:

Compound Name Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable Substituents Reference
This compound Not reported Not reported Phenyl, benzyl -
Benznidazole 158–160 (compound 15) 1653 (amide C=O) Nitroimidazole
9c () Not reported Not reported 4-Bromophenyl-thiazole
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (15) 158–160 1653 Chlorophenyl, benzoyl
2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide Not reported Not reported Thiazole

Notes:

  • Chloro or bromo substituents (e.g., in compounds 9c and 15) may enhance halogen bonding in target interactions .

Biological Activity

N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, featuring a benzyl group, an imidazole ring, and a thioacetamide linkage, positions it as a compound of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its potential pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

C19H19N3O2S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

The compound's IUPAC name is N-benzyl-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, indicating its complex arrangement that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Activity

Studies have shown that imidazole derivatives often possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. The presence of the imidazole ring is crucial for this activity due to its ability to interact with microbial enzymes.

CompoundActivity TypeTarget OrganismIC50 (µg/mL)
This compoundAntimicrobialE. coli5.0
Similar Imidazole DerivativeAntifungalC. albicans3.5

Anticancer Activity

N-benzyl derivatives have been recognized for their potential anticancer effects. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

A notable study reported that certain imidazole derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin:

CompoundCell LineIC50 (µM)
N-benzyl derivativeA431 (epidermoid carcinoma)12.0
DoxorubicinA431 (epidermoid carcinoma)10.0

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity essential for microbial survival or cancer cell proliferation.

Receptor Binding: The benzyl and methoxyphenyl groups enhance binding affinity towards biological targets, potentially increasing specificity and efficacy.

Case Studies

Several case studies highlight the efficacy of N-benzyl derivatives in clinical settings:

  • Anticancer Efficacy in vitro:
    • A study evaluated the effects of N-benzyl derivatives on various cancer cell lines, demonstrating significant apoptosis induction through mitochondrial pathways.
  • Antimicrobial Screening:
    • Another investigation assessed the antimicrobial properties of several imidazole derivatives, including N-benzyl variants, against multi-drug resistant strains, revealing promising results.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Imidazole ring synthesis via condensation of glyoxal, ammonia, and formaldehyde under acidic conditions .
  • Step 2 : Thioether linkage formation using benzyl chloride or substituted benzyl halides in solvents like dichloromethane (DCM) or dimethylformamide (DMF), with triethylamine (TEA) as a base to facilitate acylation .
  • Step 3 : Final purification via column chromatography or recrystallization.
  • Optimization : Adjust temperature (40–80°C), solvent polarity, and reaction time (6–24 hours). Monitor progress with thin-layer chromatography (TLC) .
    • Key Data :
StepSolventBaseYield Range
1H₂O/EtOHHCl60–75%
2DCMTEA70–85%

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bond at ~650 cm⁻¹) .
  • HPLC/GC-MS : Quantify purity (>95% recommended for biological assays) .

Q. What are the key chemical and physical properties influencing its stability under laboratory conditions?

  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO); poor in water .
  • Stability :

  • Susceptible to oxidation at the thioether group; store under inert gas (N₂/Ar) .
  • Degrades above 150°C; melting point typically 120–140°C .
    • Reactivity : Imidazole nitrogen may coordinate metal ions, affecting catalytic/enzyme studies .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental approaches can elucidate its mechanism of action?

  • Hypothesized Mechanisms :

  • Enzyme Inhibition : Thioether and imidazole groups may coordinate metal ions in enzyme active sites (e.g., cytochrome P450, kinases) .
  • Receptor Binding : Benzyl and phenyl groups enhance lipophilicity, potentially targeting G-protein-coupled receptors (GPCRs) .
    • Experimental Methods :
  • In vitro assays : Enzyme inhibition kinetics (IC₅₀ determination) .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to purified targets .
  • Mutagenesis Studies : Identify critical residues for binding via site-directed mutagenesis .

Q. What strategies can resolve contradictions in biological activity data across studies with structural analogs?

  • Structure-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity ).
  • Use statistical tools (e.g., multivariate regression) to correlate structural features with bioactivity .
    • Validation : Replicate assays under standardized conditions (pH, temperature, cell lines) .
    • Case Study : Analogues with 4-methoxyphenyl vs. 3-chlorophenyl substituents show 2–3x differences in IC₅₀ against cancer cells .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

  • Docking Studies : Predict binding poses in target proteins (e.g., PARP-1, EGFR) using AutoDock Vina .
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train models on datasets of imidazole-thioacetamide derivatives to predict logP, solubility, and toxicity .
  • Example : Modifying the benzyl group to a pyridinyl moiety improved predicted binding energy by 1.5 kcal/mol .

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